molecular formula C18H20Cl2N4OS B2820143 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-86-9

5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2820143
CAS No.: 869342-86-9
M. Wt: 411.35
InChI Key: OPVYREZVZZSPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dichlorophenyl group and a 3-methylpiperidinyl moiety. The 3,4-dichlorophenyl group is a notable structural feature, often associated with enhanced lipophilicity and antimicrobial activity in related compounds . The 3-methylpiperidinyl substituent may influence pharmacokinetic properties, such as blood-brain barrier penetration, compared to piperazine analogs .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYREZVZZSPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a nucleophile.

    Attachment of the 3-Methylpiperidin-1-yl Group: This step usually involves a reductive amination reaction where the piperidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Studies aim to elucidate its efficacy and safety profiles in preclinical and clinical settings.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Differences :

  • Aryl Substituents : The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 3-chlorophenyl or methoxy-substituted aryl groups in analogs . This may enhance electrophilic interactions with biological targets.
  • Heterocyclic Amines: The 3-methylpiperidinyl group (target compound) vs.

Physicochemical Properties

  • Lipophilicity : The 3,4-dichlorophenyl group increases logP compared to methoxy- or ethoxy-substituted analogs, suggesting improved membrane permeability .
  • Solubility : Piperidine derivatives (target compound) are generally less water-soluble than piperazine-containing analogs due to reduced hydrogen-bonding capacity .

Biological Activity

5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique thiazolo[3,2-b][1,2,4]triazole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article compiles various studies to elucidate the biological activity of this compound.

Structural Properties

The molecular formula for this compound is C18H20Cl2N4OS with a molecular weight of 411.35 g/mol. The compound's structure allows for interactions with various biological targets due to its functional groups and heterocyclic nature.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole core is known to modulate the activity of these targets, leading to therapeutic effects. For instance, the compound may inhibit certain kinases or phosphatases involved in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with a triazole moiety exhibit significant anticancer properties. A study on related triazole derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's structural features suggest potential activity against tumors by targeting pathways involved in cell growth and angiogenesis.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar triazole compounds have shown efficacy in reducing inflammation markers in vitro and in vivo models . The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimicrobial Properties

There is evidence suggesting that triazole derivatives have antimicrobial activities against both bacterial and fungal strains. The inhibition of ergosterol biosynthesis is a known mechanism through which these compounds exert their antifungal effects .

Case Studies

A recent study synthesized novel triazole derivatives and evaluated their biological properties. Compounds similar to this compound exhibited strong inhibitory activity against thymidine phosphorylase (TP), an enzyme associated with tumor progression . Molecular docking studies confirmed the binding affinity of these compounds with TP, indicating their potential as anti-tumor agents.

Study Biological Activity Findings
Study 1AnticancerSignificant cytotoxicity against various cancer cell lines; apoptosis induction observed.
Study 2Anti-inflammatoryReduction in cytokine levels; potential for treating inflammatory diseases.
Study 3AntimicrobialEffective against multiple bacterial strains; inhibition of ergosterol synthesis noted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.